2-Aminopyrene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Metabolism of Nitro-PAHs

One area of research exploring 2-aminopyrene focuses on its role as a metabolite of 2-nitropyrene, a known environmental pollutant found in air and diesel exhaust. Studies in rats have shown that 2-nitropyrene undergoes metabolic transformation in the body, with 2-aminopyrene identified as one of the byproducts. This research helps elucidate the pathways by which the body processes these potentially harmful environmental contaminants, providing valuable insights into their potential health impacts. Source: Metabolism and DNA binding of 2-nitropyrene in the rat:

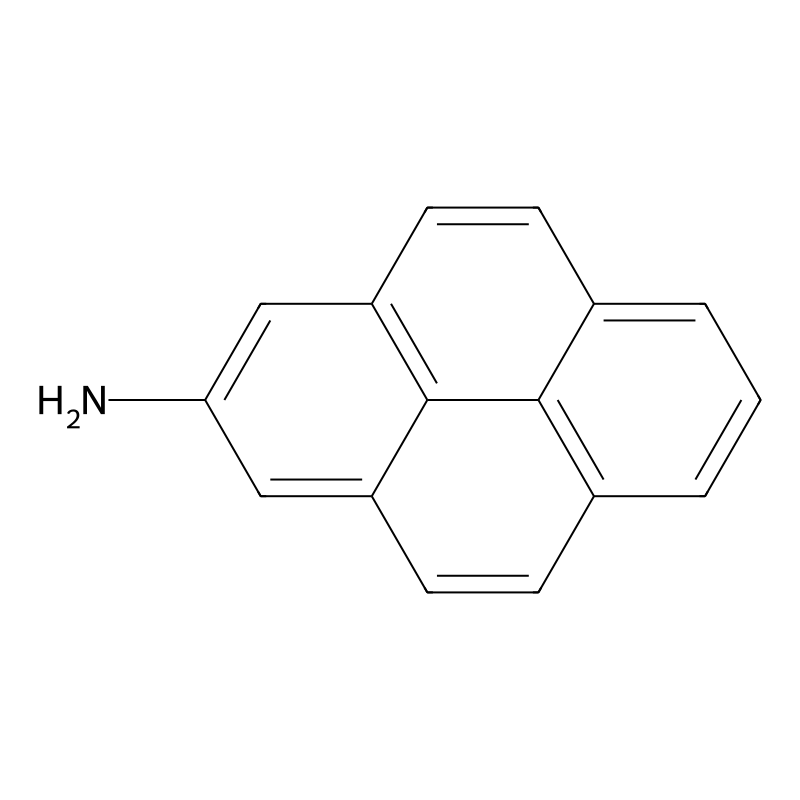

2-Aminopyrene is an organic compound with the chemical formula . It belongs to the class of polycyclic aromatic hydrocarbons and is characterized by an amino group attached to the pyrene structure. This compound exhibits a yellow crystalline appearance and is soluble in organic solvents such as ethanol and acetone. Its molecular structure features four fused benzene rings, contributing to its stability and unique properties.

Currently, there is no documented information on the specific mechanism of action of 2-Aminopyrene in any biological system.

- Potential carcinogenicity: Aromatic amines have been linked to an increased risk of cancer. Strict handling procedures to minimize exposure are recommended [].

- Skin and eye irritation: The amine group might cause irritation upon contact with skin or eyes.

- Flammability: Aromatic compounds can be flammable. Proper handling procedures near open flames or heat sources are necessary.

- Electrophilic Substitution: The amino group can activate the aromatic rings, allowing for electrophilic substitution reactions, such as nitration or sulfonation.

- Borylation: Recent studies have shown that 2-aminopyrene can be borylated using iridium-boryl complexes, leading to the formation of borylated derivatives that serve as intermediates in further synthetic applications .

- Oxidation: It can be oxidized to form nitro derivatives or other functionalized products, which can be utilized in various applications including dye synthesis .

2-Aminopyrene has garnered interest due to its biological activities, particularly in relation to its interactions with DNA. Studies indicate that aminopyrene derivatives bind to DNA primarily through intercalative modes, which can lead to mutagenic effects. The binding affinity of 2-aminopyrene has been shown to be stronger towards certain tumor-related DNA sequences compared to others, suggesting its potential role in cancer research . Additionally, it exhibits fluorescence properties that make it a candidate for biological imaging applications.

The synthesis of 2-aminopyrene can be achieved through several methods:

- Reduction of Nitro Derivatives: One common method involves the reduction of 2-nitropyrene using reducing agents like iron filings or catalytic hydrogenation.

- Direct Amination: Another approach is the direct amination of pyrene derivatives under specific conditions that favor the introduction of the amino group.

- Borylation Followed by Amination: As mentioned earlier, borylation followed by subsequent amination offers a modern synthetic route for obtaining 2-aminopyrene derivatives .

2-Aminopyrene finds applications in various fields:

- Fluorescent Dyes: Due to its fluorescent properties, it is used in the development of fluorescent dyes for biological imaging.

- Chemical Sensors: Its ability to interact with biomolecules makes it useful in sensor technology for detecting specific DNA sequences.

- Research in Carcinogenicity: It serves as a model compound in studies investigating the mechanisms of chemical carcinogenicity due to its mutagenic potential.

Research has focused on the interaction mechanisms of 2-aminopyrene with biological macromolecules. Notably, studies have demonstrated that it binds effectively with human tumor-related DNA, which raises concerns regarding its potential mutagenicity. The binding mechanism primarily involves intercalation between DNA base pairs, potentially leading to structural changes in the DNA helix . Such interactions are crucial for understanding the compound's role in cancer biology and toxicology.

Several compounds share structural similarities with 2-aminopyrene, including:

| Compound Name | Structure Type | Unique Characteristics |

|---|---|---|

| 1-Aminopyrene | Mono-substituted pyrene | Exhibits different fluorescence properties |

| 9-Aminophenanthrene | Phenanthrene derivative | Known for lower mutagenicity compared to 2-aminopyrene |

| 3-Aminofluorene | Fluorene derivative | Less stable under oxidative conditions |

| 4-Aminobiphenyl | Biphenyl derivative | Recognized as a potential carcinogen |

Each of these compounds exhibits unique characteristics that differentiate them from 2-aminopyrene, particularly concerning their biological activities and stability under various conditions.